molecular formula C20H15ClN4O2 B11275306 3-benzyl-1-(3-chlorobenzyl)pteridine-2,4(1H,3H)-dione

3-benzyl-1-(3-chlorobenzyl)pteridine-2,4(1H,3H)-dione

Cat. No.: B11275306
M. Wt: 378.8 g/mol
InChI Key: DBBDGUXOKJHQTK-UHFFFAOYSA-N
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Description

3-benzyl-1-(3-chlorobenzyl)pteridine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-(3-chlorobenzyl)pteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and chlorobenzyl derivatives with pteridine precursors under controlled conditions. The reaction may involve:

    Starting Materials: Benzylamine, 3-chlorobenzylamine, and pteridine-2,4-dione.

    Reaction Conditions: The reaction is often carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures (80-120°C) with a suitable catalyst like palladium on carbon (Pd/C) or a base such as potassium carbonate (K2CO3).

    Purification: The product is typically purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-(3-chlorobenzyl)pteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorobenzyl positions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine-2,4-dione derivatives with additional oxygen functionalities, while reduction may produce fully or partially hydrogenated products.

Scientific Research Applications

3-benzyl-1-(3-chlorobenzyl)pteridine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex pteridine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 3-benzyl-1-(3-chlorobenzyl)pteridine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Pteridine-2,4-dione: The parent compound without benzyl or chlorobenzyl substituents.

    3-benzylpteridine-2,4(1H,3H)-dione: Lacks the chlorobenzyl group.

    1-(3-chlorobenzyl)pteridine-2,4(1H,3H)-dione: Lacks the benzyl group.

Uniqueness

3-benzyl-1-(3-chlorobenzyl)pteridine-2,4(1H,3H)-dione is unique due to the presence of both benzyl and chlorobenzyl groups, which can enhance its chemical reactivity and biological activity compared to its simpler analogs. These substituents may also confer additional properties such as increased lipophilicity or specific binding affinities.

Properties

Molecular Formula

C20H15ClN4O2

Molecular Weight

378.8 g/mol

IUPAC Name

3-benzyl-1-[(3-chlorophenyl)methyl]pteridine-2,4-dione

InChI

InChI=1S/C20H15ClN4O2/c21-16-8-4-7-15(11-16)13-24-18-17(22-9-10-23-18)19(26)25(20(24)27)12-14-5-2-1-3-6-14/h1-11H,12-13H2

InChI Key

DBBDGUXOKJHQTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3N(C2=O)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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